N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide
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Overview
Description
N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 5-chloro-8-hydroxyquinoline with an appropriate aldehyde or ketone to form the corresponding quinoline derivative. This intermediate is then reacted with 4-isopropylphenylmethylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives, which may exhibit different biological activities.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide involves its interaction with specific molecular targets within cells. The compound is known to bind to DNA and interfere with its replication and transcription processes, leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-8-hydroxy-7-quinolinyl)-(4-nitrophenyl)methyl]-4-methoxybenzamide
- 2-chloro-N-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]acetamide
- N-[(5-chloro-8-hydroxy-7-quinolinyl)-(4-methoxyphenyl)methyl]acetamide
Uniqueness
N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-12(2)14-6-8-15(9-7-14)19(24-13(3)25)17-11-18(22)16-5-4-10-23-20(16)21(17)26/h4-12,19,26H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSGXKAFCLXWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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